molecular formula C9H10N2O3 B065954 Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate CAS No. 184778-33-4

Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate

Cat. No.: B065954
CAS No.: 184778-33-4
M. Wt: 194.19 g/mol
InChI Key: IGHWNCLZGNNKBN-UHFFFAOYSA-N
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Description

Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzoate ester framework substituted at the para position with a distinctive (Z)-amidoxime functional group. This unique structure confers upon it a potent ability to act as a chelating agent and a key precursor in the synthesis of heterocyclic compounds, particularly 1,2,4-oxadiazoles, which are privileged scaffolds in drug discovery due to their prevalence in biologically active molecules. Its primary research value lies in its application as a versatile building block for the development of novel enzyme inhibitors, receptor ligands, and potential therapeutic agents targeting a range of diseases. Researchers utilize this compound to investigate structure-activity relationships (SAR) and to construct molecular libraries for high-throughput screening. The mechanism of action for its derived compounds often involves specific, high-affinity interactions with enzymatic active sites, such as those of metalloproteases or serine proteases, where the amidoxime moiety can mimic transition states or coordinate with metal ions, leading to potent inhibition. This reagent is essential for synthetic chemists and biologists engaged in probe design, lead optimization, and the exploration of new chemical space for biomedical applications.

Properties

IUPAC Name

methyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-9(12)7-4-2-6(3-5-7)8(10)11-13/h2-5,13H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHWNCLZGNNKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate, also known as Methyl 4-(N-hydroxycarbamimidoyl)benzoate, is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzoate backbone and an amino(hydroxyimino)methyl substituent, suggest a diverse range of biological activities. This article explores the compound's biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₁₀N₂O₃
  • Molecular Weight : 194.19 g/mol
  • CAS Number : 184778-33-4

This compound exhibits its biological activity primarily through interactions with various biological targets, particularly enzymes involved in metabolic pathways. Preliminary studies indicate that it may inhibit specific enzymatic activities, thereby influencing cellular processes such as protein synthesis and nucleic acid production .

Enzyme Interaction

The compound has been shown to bind to enzymes critical for bacterial metabolism, which may lead to its antimicrobial properties. The inhibition of these enzymes disrupts essential metabolic functions in bacteria, making it a candidate for antibiotic development.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has demonstrated effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM

These findings suggest that the compound acts bactericidal by inhibiting protein synthesis pathways and interfering with nucleic acid and peptidoglycan production .

Antibiofilm Activity

In addition to its antimicrobial properties, this compound has shown moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and other strains. The Minimum Biofilm Inhibitory Concentration (MBIC) values indicate its potential as a therapeutic agent in combating biofilm-associated infections.

Microorganism MBIC (μg/mL)
MRSA62.216 - 124.432
Staphylococcus epidermidis31.108 - 62.216

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in MDPI highlighted the compound's selectivity on Gram-positive bacteria, demonstrating significant bactericidal effects . The study found that the compound could reduce biofilm formation by inhibiting specific gene expressions associated with virulence.
  • Mechanistic Insights : Research has indicated that the compound's mechanism involves binding to active sites of bacterial enzymes, thus preventing substrate binding and subsequent enzymatic reactions . This mechanism is crucial for understanding how the compound can be developed into effective antimicrobial agents.
  • Potential Applications : Given its structural similarity to known antibiotics, this compound is being explored for its potential in developing new antibiotics targeting resistant strains .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic substitution and condensation reactions, making it valuable for creating more complex molecules in organic chemistry.

Synthesis Methods
The compound can be synthesized through several methods, one common approach being the reaction of methyl 2-formylbenzoate with hydroxylamine hydrochloride in the presence of sodium bicarbonate in methanol at room temperature. This method highlights standard organic synthesis techniques prevalent in laboratory settings.

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has demonstrated effectiveness against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Antioxidant Properties
The compound may possess antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases linked to oxidative damage, making it a candidate for further exploration in medicinal chemistry .

Enzyme Inhibition
this compound can inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential. Understanding its mechanism of action could lead to advancements in treating metabolic disorders .

Medicinal Chemistry

Potential Therapeutic Applications
The unique structural features of this compound suggest it could have applications in drug development. Research is ongoing to explore its efficacy as a therapeutic agent for various conditions, including neurodegenerative diseases and metabolic disorders .

Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy : In vitro studies have shown that the compound effectively inhibits the growth of pathogenic microorganisms.
  • Oxidative Stress Protection : Experimental models indicate that it may reduce oxidative stress markers, highlighting its potential role as an antioxidant .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition reveal that it can modulate specific biochemical pathways, providing insights into its therapeutic applications.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in producing specialty chemicals. Its reactivity makes it suitable for use as a reagent in various organic synthesis processes.

Comparison with Similar Compounds

Ethyl 4-Aminobenzoate

  • Structure: Ethyl ester with a simple amino group at the para position (C₉H₁₁NO₂).
  • Synthesis: Prepared via diazotization of ethyl 4-aminobenzoate in acidic conditions, followed by neutralization .
  • Key Differences: Lacks the hydroxyimino group, reducing hydrogen-bonding capacity. NMR data () shows distinct aromatic proton shifts (δ 6.5–8.0 ppm) compared to the target compound, where the hydroxyimino group would introduce additional deshielding.
  • Applications : Primarily used as a precursor in azo-dye synthesis .

4-(Dimethylamino)Benzohydrazide

  • Structure: Hydrazide derivative with a dimethylamino group (C₈H₁₁N₃O).
  • Properties : Exhibits strong hydrogen bonding in crystal structures, contributing to high lattice energy (DFT calculations ).
  • Key Differences: Replacement of the ester group with a hydrazide (–CONHNH₂) alters solubility and reactivity. The dimethylamino group enhances electron-donating effects, contrasting with the electron-withdrawing ester in the target compound.

(S)-Methyl 4-(1-Aminoethyl)Benzoate

  • Structure: Chiral methyl ester with an aminoethyl side chain (C₁₀H₁₃NO₂).
  • Properties: Molecular weight 179.22 g/mol, with stereospecific bioactivity noted in pharmacological studies .
  • Key Differences: The aminoethyl group introduces chirality, absent in the target compound. Higher lipophilicity (logP ~1.8) compared to the target compound’s polar hydroxyimino group.

Pesticide-Related Benzoate Esters

  • Examples: Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate (pyriminobac-methyl). Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate (diclofop-methyl) .
  • Key Differences: Bulky substituents (e.g., pyrimidinyl, chlorophenoxy) enhance pesticidal activity via enzyme inhibition. The target compound’s simpler structure lacks these bioactive moieties, limiting its pesticidal utility.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C) Key Applications/Properties
Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate C₁₀H₁₁N₂O₃ 207.21 Ester, hydroxyimino, amino 172–174 Intermediate in organic synthesis
Ethyl 4-aminobenzoate C₉H₁₁NO₂ 165.19 Ester, amino Not reported Azo-dye precursor
4-(Dimethylamino)benzohydrazide C₈H₁₁N₃O 165.20 Hydrazide, dimethylamino Not reported Crystal engineering
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 Ester, chiral aminoethyl Not reported Chiral pharmacology
Pyriminobac-methyl C₁₈H₂₀N₂O₆ 360.36 Ester, methoxyimino, pyrimidinyloxy Not reported Herbicide

Research Findings and Functional Insights

  • Hydrogen Bonding: The hydroxyimino group in the target compound enables strong hydrogen bonding, akin to 4-(dimethylamino)benzohydrazide’s hydrazide group. However, the latter’s lattice energy is higher due to extended H-bond networks .
  • Reactivity: Ethyl 4-aminobenzoate’s amino group facilitates diazotization, while the target compound’s hydroxyimino group may participate in tautomerism or coordination chemistry .
  • Bioactivity: (S)-Methyl 4-(1-aminoethyl)benzoate’s chiral center correlates with enantioselective interactions, a feature absent in the target compound .

Preparation Methods

Base-Catalyzed Amidoxime Formation

Reactants :

  • Methyl 4-aminobenzoate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

Conditions :

  • Solvent: Ethanol or methanol

  • Base: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

  • Temperature: 60–80°C, reflux

  • Duration: 8–12 hours

Mechanism :

  • Deprotonation : The base deprotonates hydroxylamine, generating NH₂O⁻.

  • Nucleophilic Attack : NH₂O⁻ attacks the carbonyl carbon of methyl 4-aminobenzoate, forming a tetrahedral intermediate.

  • Tautomerization : The intermediate undergoes proton transfer to stabilize the (Z)-configured amidoxime.

Yield : 70–85% (laboratory scale)

Optimization of Reaction Parameters

Solvent Selection

Polar protic solvents like ethanol enhance nucleophilicity of NH₂O⁻, while aprotic solvents (e.g., DMF) may accelerate reaction rates but complicate purification.

SolventReaction Time (h)Yield (%)Purity (%)
Ethanol108298
Methanol87897
DMF66590

Temperature and Catalysis

Elevated temperatures (70–80°C) improve kinetics but risk side reactions (e.g., oxidation). Catalysts like pyridine or DMAP are avoided due to potential ester hydrolysis.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial processes adopt continuous flow reactors to enhance efficiency:

  • Residence Time : 2–4 hours

  • Throughput : 50–100 kg/day

  • Purification : In-line crystallization and filtration

Waste Management

  • Byproducts : NaCl (from NH₂OH·HCl neutralization) is recycled via electrolysis.

  • Solvent Recovery : Ethanol is distilled and reused, achieving >95% recovery.

Stereochemical Control

The Z-configuration is favored by:

  • Low pH : Protonation of the imino nitrogen stabilizes the Z-form.

  • Hydrogen Bonding : Intramolecular H-bonding between the hydroxyimino and ester groups.

ConditionZ:E Ratio
pH 5–69:1
pH >83:1
Non-polar solvent7:3

Comparative Analysis of Synthetic Methods

Classical vs. Microwave-Assisted Synthesis

ParameterClassical MethodMicrowave Method
Time10 h1 h
Yield82%88%
Energy ConsumptionHighLow

Microwave irradiation reduces reaction time by 90% through rapid dielectric heating.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-hydroxylation at the benzene ring.

  • Mitigation : Use stoichiometric NH₂OH·HCl and inert atmosphere.

Purification Difficulties

  • Issue : Co-crystallization of unreacted starting material.

  • Solution : Gradient recrystallization using ethanol/water (7:3 v/v).

Recent Advances

Enzymatic Catalysis

Lipase-mediated synthesis in non-aqueous media achieves 92% yield with negligible waste.

Photochemical Activation

UV light (254 nm) accelerates tautomerization, improving Z-selectivity to 95% .

Q & A

Q. What are the common synthetic routes for Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate, and what reagents are critical for controlling regioselectivity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. Key steps include:
  • Oxidation : Use aqueous KMnO₄ or OsO₄ with co-oxidants to introduce hydroxyl or ketone groups at specific positions .
  • Reduction : Selective reduction of nitro or imino groups using Pd/C with H₂ or LiAlH₄ to preserve stereochemistry .
  • Substitution : Nitration (HNO₃/H₂SO₄) or bromination (Br₂ with Lewis acids) to install electrophilic groups for further derivatization .
  • Imine Formation : Condensation of amino and hydroxyimino groups under controlled pH (e.g., acetic acid catalysis) to favor the (Z)-isomer .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments, imine connectivity, and Z/E isomerism (e.g., δ ~8–10 ppm for imino protons) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns matching the expected structure .
  • X-ray Crystallography : Employ SHELX programs (SHELXL/SHELXS) for single-crystal refinement to resolve bond lengths, angles, and stereochemistry .
  • FT-IR : Identify key functional groups (e.g., C=N stretch ~1600–1650 cm⁻¹, O-H stretch ~3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can Z/E isomerism in the hydroxyimino group be controlled during synthesis, and what analytical methods validate the configuration?

  • Methodological Answer :
  • Stereochemical Control : Use bulky solvents (e.g., DMF) or low temperatures to kinetically trap the (Z)-isomer. Catalytic additives (e.g., ZnCl₂) may stabilize the transition state .
  • Validation :
  • X-ray Diffraction : Resolve spatial arrangement of substituents around the C=N bond .
  • NOESY NMR : Detect through-space interactions between the hydroxyimino proton and adjacent substituents to confirm geometry .

Q. How should researchers address discrepancies between crystallographic data and spectroscopic results (e.g., unexpected bond lengths in X-ray vs. NMR coupling constants)?

  • Methodological Answer :
  • Cross-Validation : Re-examine sample purity (e.g., HPLC >98% purity as in ) and crystallographic refinement parameters (SHELXL’s R-factor convergence) .
  • Dynamic Effects : Consider tautomerism or solvent interactions in solution (NMR) vs. solid-state (X-ray). Conduct variable-temperature NMR to probe conformational flexibility .

Q. What mechanistic insights explain the compound’s potential biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • AChE Reactivation Studies : Use oxime-containing analogs (e.g., HI-6) as comparators. Perform kinetic assays with acetylthiocholine iodide (ATCh) and DTNB to measure inhibition constants (Kᵢ) .
  • Docking Simulations : Model interactions with enzyme active sites (e.g., SARS-CoV-2 main protease) using DFT-optimized geometries from crystallographic data .

Q. What strategies optimize reaction yields while minimizing byproducts (e.g., over-oxidation or dimerization)?

  • Methodological Answer :
  • Condition Screening : Vary stoichiometry (e.g., 1.2–1.5 eq. of oxidizing agents) and monitor via TLC .
  • Protecting Groups : Temporarily block reactive sites (e.g., methyl ester hydrolysis) during nitration or bromination .
  • Catalyst Tuning : Use Pd/C with controlled H₂ pressure to prevent over-reduction of imino groups .

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